

# SRTCX1003 for gene expression analysis

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | SRTCX1003    |
| CAS No.:       | 1203480-86-7 |
| Cat. No.:      | B611001      |

[Get Quote](#)

Application Note: Pharmacological Modulation of Gene Expression using **SRTCX1003**

## Introduction & Mechanism of Action

**SRTCX1003** (CAS: 1203480-93-6) is a potent, synthetic small-molecule activator of Sirtuin 1 (SIRT1), an NAD<sup>+</sup>-dependent class III histone deacetylase. Unlike general HDAC inhibitors that often result in broad transcriptional changes, **SRTCX1003** is utilized in gene expression analysis to specifically interrogate the SIRT1-NF- $\kappa$ B axis.

In the context of gene expression profiling, **SRTCX1003** serves as a critical perturbation reagent. It does not measure expression itself; rather, it modulates the epigenetic landscape—specifically the acetylation status of non-histone proteins like the p65 subunit of NF- $\kappa$ B—to suppress specific gene sets. This makes it an essential tool for researchers validating SIRT1 as a therapeutic target for inflammation (sepsis, COPD) and metabolic disorders.

## Mechanistic Pathway

The primary utility of **SRTCX1003** in gene expression workflows is its ability to enhance SIRT1's deacetylation of Lysine 310 on the p65 subunit. Acetylation at Lys310 is required for NF- $\kappa$ B's full transcriptional activity. By removing this acetyl group, **SRTCX1003** effectively "silences" the transcription of pro-inflammatory cytokines (TNF- $\alpha$ , IL-6, IL-12) even in the presence of strong activators like Lipopolysaccharide (LPS).



[Click to download full resolution via product page](#)

Figure 1: Mechanism of **SRTCX1003**-mediated transcriptional repression.[1] The compound activates SIRT1, which deacetylates NF-κB p65, thereby silencing inflammatory gene expression.[1][2]

## Experimental Design Strategy

To generate robust gene expression data using **SRTCX1003**, the experimental design must account for the kinetics of SIRT1 activation versus the kinetics of the inflammatory stimulus (e.g., LPS).

Critical Variable: Pre-treatment Window SIRT1 activation is not instantaneous. A pre-incubation period allows the compound to enter the cell and prime the SIRT1 enzyme before the nuclear translocation of NF-κB is triggered by a stimulus.

| Parameter     | Recommended Condition             | Rationale                                                                    |
|---------------|-----------------------------------|------------------------------------------------------------------------------|
| Cell Model    | RAW 264.7 (Macrophage) or THP-1   | High baseline expression of SIRT1; robust LPS response.                      |
| Solvent       | DMSO (Dimethyl sulfoxide)         | SRTCX1003 is hydrophobic. Final DMSO conc. must be <0.1%. <sup>[2]</sup>     |
| Dose Range    | 1 $\mu$ M – 10 $\mu$ M (In Vitro) | EC1.5 is ~0.61 $\mu$ M. Doses >20 $\mu$ M may cause off-target cytotoxicity. |
| Pre-treatment | 1–2 Hours                         | Ensures SIRT1 is active before p65 acetylation occurs.                       |
| Stimulus      | LPS (100 ng/mL)                   | Induces strong NF- $\kappa$ B dependent transcription to measure repression. |
| Readout       | RT-qPCR (mRNA)                    | Direct measure of transcriptional silencing.                                 |

## Detailed Protocol: In Vitro Gene Expression Analysis

Objective: Quantify the suppression of Tnfa and Il6 mRNA in LPS-stimulated macrophages using **SRTCX1003**.

### Reagents Required

- **SRTCX1003**: 10 mM stock in DMSO (Store at -80°C).
- LPS (Lipopolysaccharide): 100  $\mu$ g/mL stock in PBS.
- Cell Culture Media: DMEM + 10% FBS (Heat Inactivated).
- RNA Isolation Kit: (e.g., TRIzol or Column-based).
- cDNA Synthesis Kit: High-capacity reverse transcriptase.

- qPCR Master Mix: SYBR Green or TaqMan.

## Step-by-Step Workflow

### Step 1: Compound Preparation

- Thaw the 10 mM **SRTCX1003** stock at room temperature. Vortex ensures homogeneity.
- Prepare a 100  $\mu$ M working solution by diluting 10  $\mu$ L of stock into 990  $\mu$ L of sterile media (serum-free preferred for intermediate dilution).
- Note: Keep DMSO concentration constant across all samples, including Vehicle Control.

### Step 2: Cell Seeding

- Seed RAW 264.7 cells in 6-well plates at a density of cells/well.
- Incubate overnight at 37°C, 5% CO<sub>2</sub> to allow attachment.

### Step 3: Treatment (The "Pre-Incubation" Phase)

- Aspirate old media and replace with fresh media containing **SRTCX1003** at final concentrations of 1, 3, and 10  $\mu$ M.
- Vehicle Control: Add media with DMSO only (matching the highest volume used in treated wells).
- Incubate for 1 hour at 37°C.
  - Why? This primes the deacetylase activity of SIRT1 prior to the inflammatory burst.

### Step 4: Stimulation

- Directly add LPS to the wells (do not change media) to a final concentration of 100 ng/mL.
- Incubate for 4 to 6 hours.

- Why? mRNA levels for Tnfa peak around 4 hours post-LPS. Protein levels (ELISA) would require 18-24 hours.

#### Step 5: RNA Extraction & Analysis

- Aspirate media and wash cells once with ice-cold PBS.
- Lyse cells directly in the well using lysis buffer (e.g., 1 mL TRIzol).
- Perform RNA extraction according to manufacturer instructions.
- Quantify RNA quality (A260/280 > 1.8).
- Synthesize cDNA using 1 µg of total RNA.[\[2\]](#)

#### Step 6: qPCR Setup Run qPCR with the following primers (Mouse):

- Target (TNF-α): Fwd: 5'-GGTGCCTATGTCTCAGCCTCTT-3', Rev: 5'-GCCATAGAACTGATGAGAGGGAG-3'
- Target (IL-6): Fwd: 5'-TCCAGTTGCCTTCTTGGGAC-3', Rev: 5'-GTACTCCAGAAGACCAGAGG-3'
- Reference (GAPDH): Fwd: 5'-TGTGTCCGTCGTGGATCTGA-3', Rev: 5'-CCTGCTTACCACCTTCTTGA-3'

## Data Analysis & Validation

Data should be analyzed using the

method.

Calculation:

Expected Results:

- LPS + Vehicle: High expression of Tnfa (Fold Change > 100 vs. untreated).

- LPS + **SRTCX1003** (10  $\mu$ M): Significant reduction in Tnfa expression (typically 40-60% inhibition compared to LPS+Vehicle).
- Dose Response: Inhibition should be dose-dependent (1  $\mu$ M < 3  $\mu$ M < 10  $\mu$ M).

#### Troubleshooting Guide:

- No Inhibition Observed: Verify SIRT1 expression in your cell line via Western Blot. If SIRT1 is low/absent, **SRTCX1003** cannot function.
- High Cytotoxicity: If cells detach at >10  $\mu$ M, reduce incubation time or concentration. **SRTCX1003** is generally well-tolerated up to 30  $\mu$ M in short exposures.

## References

- Yang H, Zhang W, Pan H, et al. (2012).[3] SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF- $\kappa$ B Activity.[1][2] PLoS ONE, 7(9): e46364.
- Quan M, et al. (2019).[2] Tanshinone IIA protects against lipopolysaccharide-induced lung injury through targeting Sirt1.[2] Journal of Pharmacy and Pharmacology, 71(7): 1142–1151. [2]
- Vachharajani VT, et al. (2016). Sirtuins Link Inflammation and Metabolism. Journal of Immunology Research, 2016: 8167273.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 2. [scispace.com \[scispace.com\]](#)

- [3. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One \[journals.plos.org\]](#)
- To cite this document: BenchChem. [SRTCX1003 for gene expression analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611001#srtcx1003-for-gene-expression-analysis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)